
N-Boc-Cefprozil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-Cefprozil is a derivative of cefprozil, a second-generation cephalosporin antibiotic. The N-Boc group, or N-tert-butoxycarbonyl group, is a protecting group used in organic synthesis to protect amines from unwanted reactions. This compound combines the broad-spectrum antimicrobial activity of cefprozil with the protective properties of the N-Boc group, making it a valuable intermediate in pharmaceutical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Cefprozil typically involves the protection of the amino group in cefprozil with the N-Boc group. This can be achieved by reacting cefprozil with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is obtained in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity, allowing for the continuous production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-Cefprozil undergoes several types of chemical reactions, including:
Deprotection: The N-Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-Boc group is replaced by other functional groups.
Amidation: this compound can react with isocyanates to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Various nucleophiles, such as amines or alcohols, under basic conditions.
Amidation: Isocyanates, 2-chloropyridine, and trifluoromethanesulfonyl anhydride.
Major Products Formed
Deprotection: Cefprozil with a free amino group.
Substitution: Various substituted cefprozil derivatives.
Amidation: Amide derivatives of cefprozil.
Wissenschaftliche Forschungsanwendungen
N-Boc-Cefprozil has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The N-Boc group provides protection during multi-step synthesis, allowing for selective reactions.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
Wirkmechanismus
The mechanism of action of N-Boc-Cefprozil is similar to that of cefprozil. As a beta-lactam antibiotic, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-Cbz-Protected Amines: These compounds also use the N-Boc group for protection but differ in the core structure.
N-Boc-Alloc-Protected Amines: Similar in protection strategy but with different applications and reactivity.
N-Boc-Cbz-Protected Amines: Another class of protected amines with different protecting groups.
Uniqueness
N-Boc-Cefprozil is unique due to its combination of the broad-spectrum antimicrobial activity of cefprozil and the protective properties of the N-Boc group. This makes it particularly valuable in pharmaceutical research for the development of new antibiotics and other therapeutic agents .
Eigenschaften
Molekularformel |
C23H27N3O7S |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O7S/c1-5-6-13-11-34-20-16(19(29)26(20)17(13)21(30)31)24-18(28)15(12-7-9-14(27)10-8-12)25-22(32)33-23(2,3)4/h5-10,15-16,20,27H,11H2,1-4H3,(H,24,28)(H,25,32)(H,30,31)/b6-5+/t15?,16-,20-/m1/s1 |
InChI-Schlüssel |
ZAMOJHBQFWNMQX-SECYDUIJSA-N |
Isomerische SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Kanonische SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


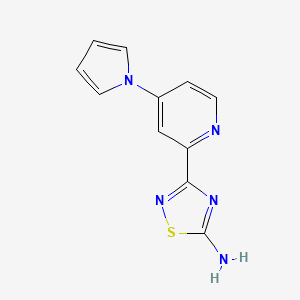

![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)


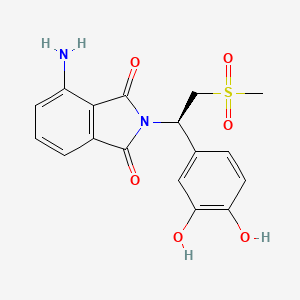

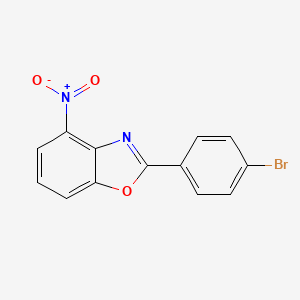
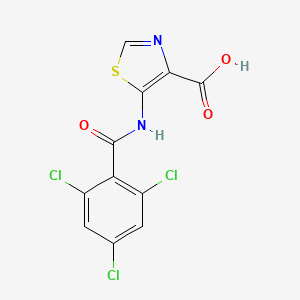

![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
![(2R,4S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-11'-hydroxy-2,10',13'-trimethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13864817.png)
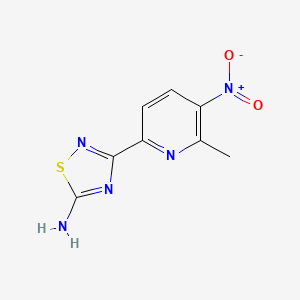
![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)
